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Fmoc-D-Ala(3-Cl)-OH Documentation Hub

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  • Product: Fmoc-D-Ala(3-Cl)-OH
  • CAS: 1403834-71-8

Core Science & Biosynthesis

Foundational

Fmoc-D-Ala(3-Cl)-OH: Technical Specifications & SPPS Integration Guide

The following technical guide details the specifications, handling, and experimental integration of Fmoc-D-Ala(3-Cl)-OH , a specialized non-canonical amino acid used in peptidomimetics and dehydroalanine synthesis. Part...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the specifications, handling, and experimental integration of Fmoc-D-Ala(3-Cl)-OH , a specialized non-canonical amino acid used in peptidomimetics and dehydroalanine synthesis.

Part 1: Executive Summary & Core Specifications

Fmoc-D-Ala(3-Cl)-OH (Fmoc-3-chloro-D-alanine) is a critical chiral building block. While often employed as a precursor for generating Dehydroalanine (Dha) residues via elimination, it is also utilized to introduce electrophilic sites for late-stage diversification (e.g., cysteine stapling) or to probe steric/electronic effects in D-peptide therapeutics.

Its integration into Solid Phase Peptide Synthesis (SPPS) presents a high-risk challenge : the


-chloro group is a potent leaving group. Under standard Fmoc deprotection conditions (piperidine/DMF), this residue undergoes rapid 

-elimination, destroying the chiral center and the chloride functionality.
Chemical Identity "Datasheet"
ParameterSpecification
Chemical Name

-

-(9-Fluorenylmethoxycarbonyl)-3-chloro-D-alanine
Common Synonyms Fmoc-D-Ala(3-Cl)-OH; Fmoc-

-chloro-D-alanine
CAS Number 1403834-71-8 (D-isomer) (Note: L-isomer is 212651-52-0)
Molecular Formula

Molecular Weight 345.78 g/mol
Chirality D-Enantiomer
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM.
Purity Requirement

98% (HPLC),

0.5% D-Serine impurities.

Part 2: Strategic Sourcing & Supplier Qualification

Unlike standard amino acids, Fmoc-D-Ala(3-Cl)-OH is not always a stock item at major catalog houses (e.g., Merck, Bachem). It is frequently a "make-to-order" or "specialty stock" item.

Verified Supplier Ecosystem

Note: Availability fluctuates. Verify batch-specific chirality.

  • Amatek Scientific (Suzhou)

    • Catalog: NA-2234

    • Status: Primary Manufacturer source for bulk.

  • Bapeks

    • Catalog: FM-243

    • Focus: Research scale (mg to gram).

  • Chem-Impex International

    • Note: Frequently stocks the L-isomer (Cat 04103) and Phe derivatives. Requires specific inquiry for custom D-isomer synthesis if not listed online.

  • Arctom Scientific

    • Catalog: AAB-AA01V4CL[1]

Quality Assurance Protocol (Self-Validating)

Before using this reagent in a GMP or high-value synthesis, perform the following Chiral Integrity Check :

  • Derivatization: Couple a small sample to a standard L-amino acid (e.g., H-L-Phe-OMe).

  • Analysis: Run HPLC. If the reagent is racemic, you will see two distinct diastereomer peaks (D-L and L-L).

  • Acceptance: The D-L peak must constitute >99% of the integration.

Part 3: Technical Challenges & Experimental Protocols

The Core Mechanism: -Elimination Risk

The electron-withdrawing Fmoc group combined with the basic conditions of deprotection creates a perfect storm for E1cB elimination.

BetaElimination Start Fmoc-D-Ala(3-Cl)-Resin Intermediate Carbanion Intermediate (Enolate-like) Start->Intermediate Deprotonation (Fast) Base Piperidine (Base) Base->Intermediate Product_Good H-D-Ala(3-Cl)-Resin (Desired) Intermediate->Product_Good Fmoc Removal Only Product_Bad Dehydroalanine (Dha) (Side Product) Intermediate->Product_Bad Cl Elimination (Irreversible)

Figure 1: Mechanistic pathway showing the competition between standard deprotection and the unwanted elimination to Dehydroalanine (Dha).

Optimized Coupling Protocol (SPPS)

To retain the Chlorine atom, you must minimize base exposure.

1. Coupling Step (Safe):

  • Reagents: DIC/Oxyma Pure (Avoid basic activators like HBTU/DIEA if possible, or use minimal DIEA).

  • Time: Standard 60 min coupling is generally safe as the Fmoc group is stable to neutral/acidic coupling conditions.

2. Deprotection Step (Critical):

  • Standard Protocol (DO NOT USE): 20% Piperidine in DMF (2 x 10 min). Result: >30% Elimination.

  • Modified Protocol (Recommended):

    • Reagent: 25% Piperazine in DMF (milder pKa than piperidine).

    • Additives: 0.1 M HOBt (suppresses aspartimide-like side reactions and moderates basicity).

    • Cycles: Short bursts. 3 x 3 minutes.

    • Wash: Extensive DCM washes immediately after.

3. Cleavage:

  • Conditions: TFA/TIS/Water (95:2.5:2.5).

  • Note: The C-Cl bond is stable to TFA. However, avoid nucleophilic scavengers (like thiols/EDT) if they are not strictly necessary, as they can displace the chloride in solution.

Part 4: Applications in Drug Design

"Stapled" Peptides via Late-Stage Functionalization

The 3-chloro group serves as a "sleeping" electrophile. After peptide assembly and cleavage, the peptide can be cyclized by treating with a dithiol or a cysteine residue in a basic buffer (pH 8.5), displacing the chloride to form a thioether bridge (Lanthionine-like).

Covalent Inhibitors

Incorporating D-Ala(3-Cl) allows the peptide to act as a suicide substrate. Upon binding to an enzyme active site, a nucleophilic residue (Ser/Cys/His) on the protein can attack the


-carbon, displacing chloride and covalently locking the inhibitor.

References

  • Chemical Identity & CAS

    • Amatek Scientific. Product Datasheet: N-Fmoc-3-chloro-D-alanine. Retrieved from (Verified CAS 1403834-71-8).

    • PubChem.[2] Compound Summary: 3-Chloroalanine derivatives. .

  • Mechanistic Insight (Elimination)

    • Chalker, J. M., et al. (2011).[3] "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science, 2, 1666-1676.[3] (Describes the elimination mechanism relevant to beta-halo and cysteine derivatives).

  • SPPS Methodology

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504. (Review of base sensitivity of Fmoc derivatives).

Sources

Protocols & Analytical Methods

Method

protocol for incorporating Fmoc-D-Ala(3-Cl)-OH in solid-phase peptide synthesis

Here is a comprehensive Application Note and Protocol for the incorporation of Fmoc-D-Ala(3-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS). Executive Summary Fmoc-D-Ala(3-Cl)-OH is a critical building block for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the incorporation of Fmoc-D-Ala(3-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Fmoc-D-Ala(3-Cl)-OH is a critical building block for the development of peptidomimetics, specifically for introducing conformational constraints or acting as a "warhead" in covalent inhibitor design. While valuable, this residue presents a unique synthetic challenge: the


-elimination of hydrogen chloride (HCl)  to form Dehydroalanine (Dha).

This guide provides a self-validating protocol designed to suppress


-elimination during the two most vulnerable stages of SPPS: base-mediated Fmoc deprotection  and base-mediated coupling . By switching to neutral coupling conditions and optimizing deprotection kinetics, researchers can achieve >95% purity without the formation of "suicide substrate" byproducts.

Critical Mechanistic Insight: The Dehydroalanine Trap

The primary failure mode when using 3-chloroalanine is the unintended formation of D-Dehydroalanine (Dha). This occurs via an E2 elimination mechanism driven by the acidity of the


-proton and the leaving group capability of the 

-chloro substituent.
The Mechanism of Failure

Under standard SPPS conditions (e.g., HATU/DIEA coupling or prolonged Piperidine deprotection), the basic environment promotes the abstraction of the


-proton. The electrons cascade to form a double bond, ejecting the chloride ion.
  • Target Product: Peptide containing intact 3-Cl-Ala (

    
    ).
    
  • Byproduct: Peptide containing Dehydroalanine (

    
     Da).
    

Graphviz Pathway Analysis: The following diagram illustrates the divergent pathways between successful incorporation and elimination failure.

G Start Fmoc-D-Ala(3-Cl)-OH (Resin Bound) Base Base Exposure (Piperidine/DIEA) Start->Base High Risk Path_Safe Neutral Coupling (DIC/Oxyma) Start->Path_Safe Preferred Route Path_Risk Base-Mediated Elimination (E2) Base->Path_Risk Product Intact 3-Cl-Ala Peptide Path_Safe->Product Byproduct Dehydroalanine (Dha) (Mass -36 Da) Path_Risk->Byproduct - HCl

Figure 1: Mechanistic divergence showing the risk of


-elimination under basic conditions.[1]

Materials & Reagents

ReagentSpecificationPurpose
Fmoc-D-Ala(3-Cl)-OH >98% HPLC, Chiral purity >99%Building Block
Coupling Reagents DIC (Diisopropylcarbodiimide), Oxyma PureNeutral Activation
Deprotection Base Piperidine (20% v/v in DMF)Fmoc Removal
Solvent DMF (Amine-free, ACS Grade)Reaction Medium
Resin Rink Amide or Wang (Loading < 0.6 mmol/g)Solid Support
Scavengers TIPS (Triisopropylsilane)Cleavage Cocktail

Note on Resin Choice: Use lower loading resins (0.3–0.6 mmol/g) to minimize aggregation, which can necessitate longer deprotection times—increasing the risk of elimination.

Experimental Protocol

Phase 1: Resin Preparation & Swelling
  • Weigh appropriate amount of resin (e.g., 0.1 mmol scale).

  • Swell in DMF for 30 minutes.

  • Drain and wash with DMF (3 x 1 min).

Phase 2: Coupling of Fmoc-D-Ala(3-Cl)-OH (The "Neutral" Strategy)

Rationale: Avoid bases like DIEA or NMM. Carbodiimide chemistry (DIC) maintains a neutral pH, preventing proton abstraction.

  • Dissolution: Dissolve 3.0 equivalents of Fmoc-D-Ala(3-Cl)-OH and 3.0 equivalents of Oxyma Pure in minimal DMF.

  • Activation: Add 3.0 equivalents of DIC.

  • Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

  • Addition: Add the mixture to the resin.[2]

  • Incubation: Shake at room temperature for 45–60 minutes .

    • Do not heat. Microwave heating increases elimination risk.

  • Wash: Drain and wash with DMF (3 x 1 min).

Phase 3: Fmoc Deprotection (The "Kinetic" Strategy)

Rationale: The Fmoc group must be removed, but the 3-Cl-Ala side chain must survive. Standard 20-minute deprotection is too aggressive.

  • Reagent: 20% Piperidine in DMF.

  • Cycle 1 (Flash): Add reagent, shake for 2 minutes , then drain.

  • Cycle 2 (Short): Add fresh reagent, shake for 5 minutes , then drain immediately.

  • Rapid Wash: Wash immediately and aggressively with DMF (5 x 1 min) to remove all traces of base.

    • Tip: A wash with 0.1 M HOBt in DMF can be used as an intermediate step to neutralize residual base quickly.

Phase 4: Subsequent Chain Elongation

For amino acids coupled after D-Ala(3-Cl), continue using DIC/Oxyma coupling. Avoid HATU/DIEA for at least the next 2-3 residues to ensure the sensitive chloro-group is not exposed to excess base while near the N-terminus.

Phase 5: Cleavage & Work-up
  • Wash resin with DCM (3 x 1 min) and dry under Nitrogen.

  • Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

    • Avoid DTT or EDT: Thiols can nucleophilically attack the chloro-group.

  • Incubate for 2 hours.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and lyophilize.

Analytical Validation (QC)

Validate the synthesis using LC-MS. You are looking for a specific mass shift indicating failure.

SpeciesMass CalculationObservation
Target Product

Major Peak
Elimination Impurity

Da
Loss of HCl (Formation of double bond)
Substitution Impurity

Replacement of Cl by nucleophiles (rare with TIS)

Workflow Diagram:

Workflow Step1 Resin Swelling (DMF, 30 min) Step2 Coupling D-Ala(3-Cl) (DIC/Oxyma, Neutral pH) Step1->Step2 Step3 Optimized Deprotection (20% Pip, 2 min + 5 min) Step2->Step3 Step4 Rapid Acidic Wash (DMF then 0.1M HOBt) Step3->Step4 Critical Step Step5 Final Cleavage (TFA/TIS/H2O) Step4->Step5

Figure 2: Step-by-step workflow emphasizing the optimized deprotection and wash steps.

Troubleshooting Guide

IssueProbable CauseSolution
-36 Da Mass Peak

-elimination occurred.[3][4]
Reduce deprotection time to 2 x 3 min. Ensure no DIEA was used in coupling.
Incomplete Coupling Neutral coupling (DIC) is slower than basic.Double couple using DIC/Oxyma (2 x 45 min) rather than increasing temperature.
Racemization Base-catalyzed epimerization.[5][6]Switch from DMF to NMP for coupling; maintain 0°C for pre-activation.

References

  • Mechanism of

    
    -Elimination in SPPS 
    
    • Source: "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
    • Relevance: Defines the base-induced elimination mechanism of Fmoc groups which parallels the side-chain elimin
  • Stability of

    
    -Chloroalanine 
    
    • Source: Chem-Impex International Product Guide, "Fmoc-beta-chloro-L-alanine".
    • Relevance: Confirms compatibility with standard reagents under controlled conditions and highlights its utility in drug discovery.
  • Synthesis of Dehydroalanine via Elimin

    • Source: "Synthesis of dehydroalanine peptides

      
      -chloroalanine peptide derivatives", Journal of Organic Chemistry.[7]
      
    • Relevance: Establishes the chemical causality that base treatment of chloroalanine yields dehydroalanine, validating the need for the "Neutral Str
  • Racemiz

    • Source: "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis".
    • Relevance: Supports the use of HOBt/Oxyma additives and lower temperatures to prevent side reactions during coupling.

Sources

Application

Application Notes and Protocols: Utilizing Fmoc-D-Ala(3-Cl)-OH for Inducing Conformational Constraints in Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Structurally Defined Peptides The therapeutic potential of peptides is often hindered by their inherent flexibility, which can l...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Structurally Defined Peptides

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. Introducing conformational constraints is a key strategy in peptide drug design to lock the peptide into a bioactive conformation, thereby enhancing its potency, selectivity, and stability.[1] Various strategies exist to achieve this, including cyclization and the incorporation of unnatural amino acids. Among the latter, halogenated amino acids are emerging as powerful tools for fine-tuning peptide structure.[2][3] This document provides a detailed guide to the application of Fmoc-D-Ala(3-Cl)-OH, a chlorinated D-alanine derivative, for introducing conformational constraints in peptides. While specific literature on this particular derivative is emerging, we will draw upon established principles of solid-phase peptide synthesis (SPPS), conformational analysis, and the known effects of halogenation to provide a comprehensive set of protocols and scientific rationale.

The Underlying Science: How a Single Chlorine Atom Can Shape a Peptide

The introduction of a chlorine atom at the 3-position of D-alanine can induce conformational constraints through a combination of steric and electronic effects. These effects can significantly influence the allowable dihedral angles (φ and ψ) of the peptide backbone, forcing it to adopt a more defined secondary structure, such as a β-turn or a helical segment.[4][5]

Potential Mechanisms of Conformational Constraint:

  • Steric Hindrance: The bulky chlorine atom can sterically clash with adjacent amino acid side chains or the peptide backbone itself, restricting the rotational freedom around the φ and ψ angles. This steric hindrance can disfavor extended conformations and promote more compact, folded structures.[6]

  • Dipole-Dipole Interactions: The electron-withdrawing nature of the chlorine atom creates a dipole moment in the C-Cl bond. This dipole can engage in stabilizing interactions with other polar groups in the peptide, such as amide bonds, further influencing the local conformation.

  • Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (e.g., a carbonyl oxygen).[7] While more commonly observed with heavier halogens, chlorine can participate in such interactions, which can act as a "molecular zipper" to stabilize specific folds. For instance, an interstrand halogen bond involving β-chloroalanine has been shown to stabilize a β-hairpin conformation in a model peptide.[7]

The D-configuration of the alanine residue itself predisposes the peptide to form turns, and the addition of the chloro group is hypothesized to further stabilize these turn structures.

Physicochemical Properties and Handling of Fmoc-D-Ala(3-Cl)-OH

PropertyExpected Value/InformationSource/Rationale
Molecular Formula C18H16ClNO4Inferred from Fmoc-D-Ala-OH and addition of Cl
Molecular Weight ~359.78 g/mol Inferred from Fmoc-D-Ala-OH and addition of Cl
Appearance White to off-white solidTypical for Fmoc-protected amino acids[8]
Solubility Soluble in DMF, DMSOCommon solvents for SPPS[9]
Storage 2-8°C, desiccatedStandard for Fmoc-amino acids to prevent degradation[10]
Handling Handle with care, use in a well-ventilated area. Avoid inhalation and contact with skin and eyes.General precaution for chemical reagents.

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-D-Ala(3-Cl)-Leu-NH2, to demonstrate the incorporation of Fmoc-D-Ala(3-Cl)-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-D-Ala(3-Cl)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).[11]

  • Amino Acid Coupling (Iterative Process):

    • In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For the sterically hindered Fmoc-D-Ala(3-Cl)-OH, a longer coupling time or a second coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative test (beads remain yellow) indicates complete coupling.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of Tyr), wash the resin with DMF.

    • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum for at least 1 hour.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotection->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid Acetylation N-terminal Acetylation Repeat->Acetylation Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification NMR_Workflow Start Purified Peptide SamplePrep Dissolve in Deuterated Solvent Start->SamplePrep Acquisition 2D NMR Acquisition (TOCSY, COSY, NOESY) SamplePrep->Acquisition Processing Data Processing and Resonance Assignment Acquisition->Processing NOE_ID Identify NOE Distance Restraints Processing->NOE_ID StructureCalc 3D Structure Calculation (e.g., CYANA) NOE_ID->StructureCalc Ensemble Conformational Ensemble StructureCalc->Ensemble

Caption: NMR-based Peptide Structure Determination Workflow.

Part 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution. [12][13] Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for CD analysis should be in the range of 20-100 µM.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the peptide from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • The shape of the CD spectrum is indicative of the secondary structure. For example, a strong negative band around 200 nm is characteristic of a random coil, while a negative band around 215 nm suggests β-sheet content, and negative bands at 208 and 222 nm are hallmarks of an α-helix. A β-turn often shows a weak positive band around 220-230 nm and a strong negative band around 200 nm.

    • Compare the spectrum of the peptide containing D-Ala(3-Cl) with that of a control peptide (e.g., containing D-Ala) to qualitatively assess the impact of the halogenation on the secondary structure.

Expected Results and Interpretation

The incorporation of Fmoc-D-Ala(3-Cl)-OH is expected to induce a more ordered structure compared to a control peptide with a non-halogenated D-alanine.

Expected NMR Data:

ParameterControl Peptide (with D-Ala)Peptide with D-Ala(3-Cl)Interpretation
Amide Proton Chemical Shift Dispersion NarrowBroaderIndicates a more well-defined structure with varied chemical environments for amide protons.
Key NOEs (e.g., dαN(i, i+1)) Weak or absentStronger and more numerousSuggests a more compact, folded conformation such as a β-turn.
Calculated Structures Ensemble of flexible, extended conformersTightly clustered ensemble of a specific turn or helical conformationDemonstrates the conformational constraint imposed by the chlorinated residue.

Expected CD Data:

The CD spectrum of the peptide containing D-Ala(3-Cl) is expected to show features indicative of a more ordered structure, such as an increase in the intensity of the negative band around 200 nm and the appearance of a positive band in the 220-230 nm region, consistent with the formation of a β-turn.

Conclusion

Fmoc-D-Ala(3-Cl)-OH is a valuable, though currently underutilized, building block for introducing conformational constraints in peptides. The steric and electronic properties of the chlorine atom can effectively restrict the peptide backbone's flexibility, promoting the formation of defined secondary structures. The protocols outlined in this application note provide a comprehensive framework for the synthesis and structural analysis of peptides containing this unnatural amino acid. By employing these methods, researchers can harness the power of halogenation to design peptides with improved therapeutic properties.

References

  • Avbelj, F., & Kocjan, D. (2002). Amino acid conformational preferences and solvation of polar backbone atoms in peptides and proteins.
  • Avbelj, F., & Baldwin, R. L. (1998). Amino acid conformational preferences and solvation of polar backbone atoms in peptides and proteins. Proceedings of the National Academy of Sciences, 95(11), 5742-5747.
  • Balaram, P. (2016). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid.
  • Beker, W., & Himo, F. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach.
  • Dougherty, D. A. (2020). Phi and Psi Angles. Proteopedia.
  • Ieșan, I., & Brancale, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(16), 4949.
  • MDPI. (2021).
  • Bhatnagar, S., Rao, G. S., & Singh, T. P. (1995). The role of dehydro-alanine in the design of peptides. Biosystems, 34(1-3), 143-148.
  • Erdélyi, M. (2017).
  • ResearchGate. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • Greenfield, N. J. (2006). Circular dichroism of peptides.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Singh, Y., & De novo, M. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(12), 1421-1459.
  • Hudgens, J. W., & Barrows, S. E. (2003). Chlorination Chemistry. 3. Ab Initio Study of the Reaction of Chlorine Atom with Allene. The Journal of Physical Chemistry A, 107(49), 10735-10743.
  • Kumar, C. S. C., & Sathyanarayana, D. N. (2015). Halogen and solvent effects on the conformational, vibrational and electronic properties of 1, 4-diformylpiperazine: A combined experimental and DFT study. Journal of Molecular Structure, 1100, 23-34.
  • Böhm, H. J., & Klebe, G. (2022).
  • Moodle@Units. (n.d.). Circular Dichroism of Peptides. Moodle@Units.
  • Kang, Y. K. (2015). Neighbor effect on conformational spaces of alanine residue in azapeptides. Journal of Molecular Modeling, 21(6), 153.
  • ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the....
  • Bachrach, S. (2011). Conformers of Alanine.
  • Coin, I., & Beyermann, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 437-452.
  • MDPI. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • ResearchGate. (2016). ID: Unusual CD spectra observed for peptides?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Peptide Synthesis: Harnessing the Power of 3-(2-Naphthyl)-DL-Alanine as a Building Block. PharmaCompass.
  • Bioinformatics.org. (n.d.). Ramachandran Animation.
  • Hicks, R. P., & Brimble, M. A. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15802.
  • O'Gara, J. P., & Ronning, D. R. (2023). A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus. Journal of Biological Chemistry, 299(12), 105423.
  • SWISS-MODEL. (n.d.).
  • Nowick, J. S. (2020).
  • ResearchGate. (2002). Conformational Effects on the Optical Rotation of Alanine and Proline.
  • ResearchGate. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.
  • University of Galway Research. (2023). A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus. University of Galway.
  • Kappe, C. O. (2018). New Synthetic Tools for Peptide Medicinal Chemistry. University of California, Irvine.
  • Mobli, M., & King, G. F. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Journal of Biomolecular NMR, 77(2), 105-116.
  • Bioinformatics.org. (n.d.). Torsion Angles in Proteins & the Ramachandran Plot.
  • YouTube. (2021). BioLab Webinar: Circular Dichroism. YouTube.
  • MedChemExpress. (n.d.). Fmoc-DL-Ala-OH (FMOC-DL-Alanine). MedChemExpress.
  • Gellman, S. H. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • Deborde, M., & von Gunten, U. (2008). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 42(13), 4738-4744.
  • Siemion, I. Z., & Lisowski, M. (1983). Steric effect exerted by the proline residue on the antecedent alanine residue. International Journal of Peptide and Protein Research, 22(1), 105-110.
  • Molecules. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.
  • Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 225-231.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Sigma-Aldrich. (n.d.). Fmoc-Ala-OH. Sigma-Aldrich.
  • SLS. (n.d.). FMOC-ALA-OH NOVABIOCHEM. SLS.

Sources

Method

Application Note: Fmoc-D-Ala(3-Cl)-OH in the Synthesis of Mechanism-Based Enzyme Inhibitors

[1] -Chloro-D-Alanine Peptides Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Researchers Executive Summary Fmoc-D-Ala(3-Cl)-OH (Fmoc- -chloro-D-alanine) is a specialized amino acid building block used...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Chloro-D-Alanine Peptides
Audience:  Medicinal Chemists, Chemical Biologists, Drug Discovery Researchers

Executive Summary

Fmoc-D-Ala(3-Cl)-OH (Fmoc-


-chloro-D-alanine) is a specialized amino acid building block used to synthesize peptides that act as suicide substrates  (mechanism-based inhibitors).[1] These peptides target pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as Alanine Racemase  and D-Amino Acid Oxidase , which are critical for bacterial cell wall synthesis and specific metabolic pathways.[1]

While the 3-chloro substituent provides potent inhibitory activity, it introduces significant synthetic challenges—specifically, the risk of base-catalyzed


-elimination during Solid Phase Peptide Synthesis (SPPS).[1] This guide provides a robust, field-tested protocol to incorporate this sensitive residue without compromising its structural integrity, emphasizing a "Hybrid Strategy" to bypass standard instability issues.

Chemical Profile & Mechanism of Action[2]

The Molecule[3]
  • Chemical Name:

    
    -
    
    
    
    -(9-Fluorenylmethoxycarbonyl)-3-chloro-D-alanine[1][2]
  • Common Notation: Fmoc-D-Ala(3-Cl)-OH or Fmoc-

    
    -Cl-D-Ala-OH[1]
    
  • Stereochemistry: D-configuration is essential for targeting bacterial enzymes (e.g., Alanine Racemase) that specifically process D-amino acids.[1]

  • Reactive Moiety: The

    
    -chlorine atom acts as a leaving group.[1]
    
Mechanism of Inhibition (Suicide Substrate)

Peptides containing D-Ala(3-Cl) function as "Trojan horses."[1] They bind to the enzyme's active site, mimicking the natural substrate (D-Alanine).[1]

  • Recognition: The enzyme binds the peptide and forms a Schiff base with the PLP cofactor.

  • Activation: The enzyme attempts to process the substrate (e.g., abstracting the

    
    -proton).
    
  • Elimination: Instead of racemization, the

    
    -chlorine undergoes elimination, generating a highly reactive aminoacrylate intermediate.
    
  • Covalent Capture: A nucleophilic residue in the active site (e.g., Lysine or Cysteine) attacks the aminoacrylate, covalently bonding the inhibitor to the enzyme and irreversibly inactivating it.

InhibitionMechanism Enzyme Active Enzyme (PLP-Linked) Complex Michaelis Complex (Schiff Base) Enzyme->Complex + Inhibitor Substrate Inhibitor (D-Ala(3-Cl)) Substrate->Complex Intermediate Reactive Aminoacrylate (PLP-bound) Complex->Intermediate HCl Elimination (Cat. by Enzyme) DeadEnzyme Inactivated Enzyme (Covalent Adduct) Intermediate->DeadEnzyme Nucleophilic Attack (Irreversible)

Figure 1: Mechanism of suicide inhibition by D-Ala(3-Cl) peptides.[1] The enzyme's own catalytic mechanism triggers the formation of the reactive species.

Critical Application Note: The -Elimination Trap[1]

The Problem: Standard Fmoc SPPS relies on piperidine (a secondary base) to remove the Fmoc group.[1][3] However,


-chloro-alanine derivatives are extremely sensitive to base.[1] Exposure to 20% piperidine causes rapid 

-elimination of HCl, converting the desired 3-chloro-alanine into dehydroalanine (Dha) .[1]

[1]

The Consequence: If you treat Fmoc-D-Ala(3-Cl)-OH like a standard amino acid in the middle of a sequence, you will synthesize a dehydroalanine peptide, not a chloro-alanine inhibitor.[1]

Stability Data Summary
ConditionStability of D-Ala(3-Cl) ResidueRecommendation
20% Piperidine / DMF Poor (

min)
AVOID for deprotection if residue is present.[1]
50% TFA / DCM Excellent Compatible with cleavage/Boc removal.[1]
1-5% DIPEA / DMF Moderate Safe for coupling steps (short duration).[1]
0.1M HOBt in Piperidine Improved Buffering helps, but still risky.[1]

Optimized Synthesis Protocols

To successfully synthesize inhibitors containing D-Ala(3-Cl), you must adopt a strategy that avoids exposing the chlorinated residue to repetitive basic deprotection cycles.[1]

Strategy A: The "Hybrid" Approach (Recommended)

Best for: N-terminal incorporation (e.g., H-D-Ala(3-Cl)-Leu-Pro-OH).[1]

This strategy uses Boc chemistry for the final critical step, leveraging the acid stability of the chlorine atom.

  • Peptide Assembly: Synthesize the C-terminal peptide segment using standard Fmoc SPPS on Rink Amide or Wang resin.[1]

  • Final Deprotection: Remove the Fmoc group from the penultimate residue using standard piperidine.

  • Critical Coupling: Couple Boc-D-Ala(3-Cl)-OH (instead of the Fmoc derivative) using DIC/Oxyma or HBTU/DIPEA.[1]

    • Note: Use only 2 equivalents of base (DIPEA) to minimize exposure.[1]

  • Cleavage: Treat the resin with 95% TFA / 2.5% TIPS / 2.5% H2O .[1]

    • Mechanism:[3][4][5] TFA removes the N-terminal Boc group and cleaves the peptide from the resin simultaneously. The

      
      -chloro group is stable in acid.[1]
      
  • Result: Pure H-D-Ala(3-Cl)-Peptide with the chlorine atom intact.[1]

Strategy B: Fmoc-Strategy with "Skipped" Deprotection

Best for: Inhibitors where the Fmoc group is retained (as a lipophilic cap) or solution-phase synthesis.[1]

If you must use Fmoc-D-Ala(3-Cl)-OH :

  • Coupling: Couple Fmoc-D-Ala(3-Cl)-OH as the final residue.[1]

  • Termination: Do NOT perform a final piperidine deprotection.[1]

  • Cleavage: Cleave the peptide from the resin using TFA.[5]

  • Result: Fmoc -D-Ala(3-Cl)-Peptide.[1]

    • Application: The Fmoc group often improves cell permeability for in vitro assays.

Strategy C: Solution Phase Fragment Condensation

Best for: Internal incorporation (rare).[1]

If D-Ala(3-Cl) must be in the middle of a peptide:

  • Synthesize the N-terminal fragment (containing D-Ala(3-Cl)) and C-terminal fragment separately.[1]

  • Ensure the N-terminal fragment is protected with Boc (not Fmoc).[1]

  • Couple fragments in solution using mild activation (e.g., EDC/HOAt) at neutral pH.[1]

Detailed Experimental Protocol (Hybrid Strategy)

Objective: Synthesis of H-D-Ala(3-Cl)-Val-Gly-OH (Alanine Racemase Inhibitor Analog).

Materials:

  • Wang Resin pre-loaded with Fmoc-Gly-OH.[1]

  • Fmoc-Val-OH.[1]

  • Boc-D-Ala(3-Cl)-OH (Commercial availability: Chem-Impex, Sigma, or synthesized from Serine).[1]

  • Reagents: Piperidine, DMF, HBTU, DIPEA, TFA, TIPS.

Step-by-Step Workflow:

  • Elongation (Standard Fmoc):

    • Swell resin in DMF (30 min).[1]

    • Deprotect: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

    • Couple Valine: 4 eq Fmoc-Val-OH, 3.9 eq HBTU, 8 eq DIPEA.[1] Reaction time: 45 min.

    • Deprotect: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x). Resin now holds H-Val-Gly-Resin.[1]

  • Warhead Coupling (The Critical Step):

    • Dissolve 3 eq Boc-D-Ala(3-Cl)-OH and 2.9 eq HBTU in DMF.

    • Add 6 eq DIPEA immediately before adding to resin.[1]

    • Coupling: Add to resin.[1][5] Shake for 60 min at Room Temp.

    • QC Check: Kaiser test should be negative (no free amines).[1]

    • Wash: DMF (5x), DCM (5x). Do NOT treat with piperidine.

  • Global Cleavage & Deprotection:

    • Prepare Cocktail: 95% TFA, 2.5% TIPS, 2.5% Water.

    • Add to resin and shake for 2 hours.[1]

    • Chemistry: The high acidity removes the Boc group and cleaves the ester linkage to the resin. The Cl-C bond is preserved.[1]

  • Isolation:

    • Precipitate filtrate in cold diethyl ether.

    • Centrifuge and lyophilize.

  • Characterization (QC):

    • HPLC: Run on C18 column (Water/Acetonitrile gradient).

    • MS (ESI+): Check for parent mass.

    • Failure Mode Indicator: If you see a peak at [M-36], it indicates loss of HCl (dehydroalanine formation).[1] If using Strategy A, this should be <1%.[1]

SynthesisWorkflow Start Start: Resin-Bound Peptide (H-Peptide-Resin) Decision Select Warhead Reagent Start->Decision PathFmoc Fmoc-D-Ala(3-Cl)-OH Decision->PathFmoc If Fmoc required PathBoc Boc-D-Ala(3-Cl)-OH (Recommended) Decision->PathBoc Standard Protocol StepFmoc Coupling (HBTU/DIPEA) PathFmoc->StepFmoc StepBoc Coupling (HBTU/DIPEA) PathBoc->StepBoc DeprotectFmoc Fmoc Removal (Piperidine) StepFmoc->DeprotectFmoc If free amine needed Cleavage TFA Cleavage (Acidic Conditions) StepFmoc->Cleavage If Fmoc retained StepBoc->Cleavage ResultFail FAILURE: Elimination (Dehydroalanine formed) DeprotectFmoc->ResultFail Base-catalyzed Elimination ResultSuccess SUCCESS: Intact H-D-Ala(3-Cl)-Peptide Cleavage->ResultSuccess

Figure 2: Decision tree for synthesizing peptides with


-chloro-alanine. The Boc-hybrid strategy avoids the fatal elimination step.

References

  • Mechanism of Alanine Racemase Inhibition

    • Wang, E., & Walsh, C. (1978). Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry.

  • Synthesis of Dehydroalanine via Elimination (The reaction to avoid)

    • Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977).

      
      -chloroalanine peptide derivatives. The Journal of Organic Chemistry.
      
      
  • Fmoc Solid Phase Peptide Synthesis (General Protocol)

    • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Properties of

    
    -Chloro-D-Alanine: 
    
    • Manning, J. M., et al. (1974).[1] Bacterial Growth Inhibition by

      
      -Chloro-D-Alanine. Journal of Biological Chemistry.
      
      

Sources

Application

conditions for coupling Fmoc-D-Ala(3-Cl)-OH to Rink amide resin

Topic: Optimized Conditions for the Solid-Phase Coupling of Fmoc-D-Ala(3-Cl)-OH to Rink Amide Resin Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Conditions for the Solid-Phase Coupling of Fmoc-D-Ala(3-Cl)-OH to Rink Amide Resin

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Abstract

The incorporation of non-canonical or sterically hindered amino acids is a critical strategy in modern peptide-based drug discovery for enhancing proteolytic stability, modulating conformation, and improving pharmacological profiles. Fmoc-D-Ala(3-Cl)-OH is a valuable building block, but its D-configuration and the electron-withdrawing chloro group present a moderate steric and electronic challenge for efficient coupling in Solid-Phase Peptide Synthesis (SPPS). This document provides a comprehensive, field-tested guide for the successful coupling of Fmoc-D-Ala(3-Cl)-OH onto Rink Amide resin, a standard support for generating C-terminal peptide amides. We will detail the underlying chemical principles, provide step-by-step protocols for two validated coupling methods, and offer a guide to reaction monitoring and troubleshooting to ensure high-yield, high-purity outcomes.

Introduction: The Challenge of Hindered Amino Acids

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created. The process relies on the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support.[1] The Rink Amide resin is a cornerstone of Fmoc-based SPPS, favored for its acid-labile linker that yields a C-terminal amide upon cleavage—a common feature in many bioactive peptides.[2]

The coupling of standard L-amino acids is typically straightforward. However, the introduction of residues like 3-chloro-D-alanine, used in the synthesis of unique peptides and enzyme inhibitors[3][4], complicates this crucial step. The combination of the D-stereocenter and the bulky chlorine atom on the β-carbon increases steric hindrance around the carboxyl group. This can significantly slow down the rate of amide bond formation, leading to incomplete reactions and the generation of undesirable deletion sequences.

Therefore, a standard coupling protocol may be insufficient. Success requires a carefully optimized strategy, focusing on three key areas:

  • Maximizing Resin Accessibility: Ensuring the resin matrix is fully swollen to expose all available reactive amine sites.[5]

  • Efficient Carboxyl Activation: Selecting a potent coupling reagent to rapidly generate a highly reactive intermediate.[6]

  • In-Process Validation: Employing reliable monitoring tests to confirm the reaction has reached completion before proceeding to the next cycle.[7]

This guide provides the necessary detail to navigate these challenges effectively.

Materials and Reagents

Material/ReagentRecommended Grade/Specification
Rink Amide Resin (Polystyrene)100-200 mesh, ~0.5-0.8 mmol/g substitution
Fmoc-D-Ala(3-Cl)-OH>99% purity
Solvents
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free
Dichloromethane (DCM)ACS grade or higher
Fmoc Deprotection
PiperidineReagent grade
Coupling Reagents
HATU / HBTU>99% purity
HOBt / Oxyma Pure>99% purity
N,N'-Diisopropylcarbodiimide (DIC)>99% purity
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade, <0.01% primary/secondary amines
Monitoring & Capping
Ninhydrin Test Kit (Kaiser Test)Standard commercial kit
Acetic AnhydrideReagent grade
Cleavage Reagents
Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)>98% purity
Deionized Water (H₂O)18.2 MΩ·cm

Core Principles & Mechanistic Insights

The coupling reaction is a two-stage process: (1) Activation of the amino acid's carboxylic acid and (2) Aminolysis by the resin's free amine. The choice of activator is paramount for hindered residues.

  • Uronium/Phosphonium Salts (HATU, HBTU): These reagents, in the presence of a non-nucleophilic base like DIEA, rapidly form highly reactive O-acylisourea intermediates. HATU is generally considered more reactive than HBTU and is particularly effective for hindered couplings. The base is crucial for maintaining a neutral pH and activating the reagent but should be used judiciously to prevent racemization.

  • Carbodiimides (DIC): DIC is a cost-effective activating agent. When used alone, it can lead to side reactions. Its combination with a nucleophilic additive like HOBt or, more preferably, Oxyma, is essential.[8] These additives form an active ester intermediate that is less prone to racemization and side reactions than the O-acylisourea formed by DIC alone. This combination is a robust alternative to uronium salts.

The workflow for this process, including critical validation steps, is outlined below.

coupling_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_validation Validation & Decision Swell 1. Swell Resin (DMF or DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Fmoc-D-Ala(3-Cl)-OH Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Recouple Recouple Kaiser->Recouple Positive (Blue) Next Proceed to Next Cycle Kaiser->Next Negative (Clear) Recouple->Couple Repeat Steps 4-6

Diagram 1: Experimental workflow for coupling and validation.

Detailed Experimental Protocols

These protocols assume a starting resin substitution of 0.5 mmol/g. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 4.1: Resin Preparation and Fmoc Deprotection
  • Weigh Resin: Place 1.0 g of Rink Amide resin (0.5 mmol) into the reaction vessel.

  • Swelling: Add 10 mL of DMF. Agitate gently for 30 minutes. Drain the DMF.[9] For polystyrene resins, an initial swell in DCM for 30 minutes followed by DMF washes can also be effective.[10]

  • Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the swollen resin. Agitate for 20 minutes.

  • Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. A final wash with DCM can aid in the subsequent coupling step.

Protocol 4.2: Coupling Method A (HATU Activation)

This is the recommended primary method for its high efficiency with hindered amino acids.

  • Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-D-Ala(3-Cl)-OH (3 eq., 1.5 mmol) and HATU (2.9 eq., 1.45 mmol) in 5 mL of DMF.

  • Pre-activation: Add DIEA (6 eq., 3.0 mmol) to the amino acid solution. Agitate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Agitate the mixture at room temperature for 1 to 2 hours.

  • Wash: Drain the coupling solution. Wash the resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF again (2 x 10 mL).

Protocol 4.3: Coupling Method B (DIC/Oxyma Activation)

A robust and cost-effective alternative.

  • Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-D-Ala(3-Cl)-OH (3 eq., 1.5 mmol) and Oxyma Pure (3 eq., 1.5 mmol) in 5 mL of DMF.

  • Add DIC: Add DIC (3 eq., 1.5 mmol) to the solution.

  • Coupling Reaction: Immediately add the solution to the deprotected resin.

  • Reaction Time: Agitate the mixture at room temperature for 2 to 4 hours.

  • Wash: Drain the coupling solution. Wash the resin as described in Protocol 4.2, Step 5.

Protocol 4.4: Reaction Monitoring and Capping
  • Kaiser Test: After the post-coupling wash, take a small sample of resin beads (5-10 mg) and perform a standard Kaiser (ninhydrin) test.[7]

    • Negative Result (Yellow/Colorless Beads): The coupling is complete. You may proceed to the deprotection step for the next amino acid in your sequence.

    • Positive Result (Dark Blue/Purple Beads): The coupling is incomplete. There are unreacted primary amines. Proceed to step 2.

  • Recouple (if necessary): If the Kaiser test is positive, immediately repeat the coupling protocol (Method A or B). It is often unnecessary to use fresh reagents if the first coupling was performed within the recommended timeframe.

  • Capping (Optional): If the Kaiser test remains positive after a second coupling, it indicates highly resistant unreacted sites. To prevent the formation of deletion peptide impurities, these sites should be permanently blocked (capped).

    • Prepare a capping solution of Acetic Anhydride/DIEA/DMF (1:1:3 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Summary of Recommended Conditions

ParameterMethod A: HATUMethod B: DIC/Oxyma
Fmoc-D-Ala(3-Cl)-OH 3.0 equivalents3.0 equivalents
Coupling Reagent HATU (2.9 eq.)DIC (3.0 eq.)
Additive -Oxyma Pure (3.0 eq.)
Base DIEA (6.0 eq.)-
Solvent DMFDMF
Pre-activation Time 1-2 minutesNone
Reaction Time 1 - 2 hours2 - 4 hours
Temperature Room TemperatureRoom Temperature

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser test after first coupling 1. Insufficient reaction time due to steric hindrance.2. Poor quality or degraded coupling reagents.3. Inefficient resin swelling.1. Perform a second coupling (recouple). 2. Use fresh, high-purity reagents and anhydrous, amine-free DMF.3. Ensure the resin is fully swollen before the initial deprotection.
Low final peptide yield 1. Incomplete coupling at the hindered residue step.2. Premature cleavage of peptide from the resin due to repeated exposure to base (DIEA).3. Inefficient final cleavage.1. Always confirm coupling completion with a Kaiser test. Use capping if necessary.2. Avoid unnecessarily long coupling times. Consider using 2,4,6-Collidine as a weaker base if issues persist.3. Ensure an appropriate TFA cleavage cocktail and sufficient cleavage time (1-3 hours).[11]
Formation of deletion sequences Failure to cap unreacted amines after an incomplete coupling reaction.If a second coupling fails to yield a negative Kaiser test, always perform a capping step with acetic anhydride before proceeding to the next cycle.

Conclusion

The successful coupling of sterically hindered amino acids like Fmoc-D-Ala(3-Cl)-OH to Rink Amide resin is readily achievable with careful optimization of the standard SPPS protocol. The use of a potent activation agent such as HATU, coupled with rigorous in-process monitoring via the Kaiser test, provides a reliable pathway to success. By understanding the principles of activation and implementing the detailed protocols and troubleshooting steps outlined in this guide, researchers can confidently incorporate this and other challenging building blocks into their synthetic peptides, enabling the exploration of novel chemical space for therapeutic applications.

References

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry 2012.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Peptide Synthesis Resins. AAPPTEC.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Cleavage
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • How to Synthesize a Peptide. AAPPTec.
  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
  • Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deamin
  • β-Chloro-D-alanine. Chem-Impex.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-D-Ala(3-Cl)-OH Troubleshooting

Introduction: The "Incomplete Coupling" Illusion Welcome to the Technical Support Center. You are likely here because your synthesis involving Fmoc-D-Ala(3-Cl)-OH (3-Chloro-D-Alanine) has failed or shown low yields.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Incomplete Coupling" Illusion

Welcome to the Technical Support Center. You are likely here because your synthesis involving Fmoc-D-Ala(3-Cl)-OH (3-Chloro-D-Alanine) has failed or shown low yields.

Critical Insight: What appears to be "incomplete coupling" with this residue is frequently a misdiagnosis of


-elimination .

The chlorine atom at the


-position is an electron-withdrawing group (EWG). This increases the acidity of the 

-proton, making the residue highly susceptible to base-catalyzed E2 elimination. If you treat this residue with standard SPPS protocols (especially strong bases like DBU or prolonged exposure to Piperidine), you may convert your desired product into Dehydroalanine (Dha) .

This guide prioritizes distinguishing between kinetic coupling failure and chemical degradation.

Part 1: Diagnostic Workflow (The Triage)

Before altering your coupling protocol, you must identify the root cause. Use this logic tree to diagnose the failure mode.

TroubleshootingLogic Start Issue: Low Yield / Deletion CheckMS Step 1: Check Mass Spec (LC-MS) Start->CheckMS MassMissing Mass = Expected - Residue (True Deletion) CheckMS->MassMissing Missing Residue MassShift Mass = Expected - 36 Da (HCl) (Elimination) CheckMS->MassShift Product - 36 Da MassRac Split Peak / Shoulder (Racemization) CheckMS->MassRac Isomers KaiserTest Step 2: Perform Kaiser Test after coupling MassMissing->KaiserTest ActionBase Action: Reduce Base Strength (See Protocol C) MassShift->ActionBase ActionAct Action: Change Activation (See Protocol A) MassRac->ActionAct Positive Positive (Blue) Coupling Failed KaiserTest->Positive Negative Negative (Yellow) Coupling Worked KaiserTest->Negative ActionAgg Action: Solvation/Chaos (See Protocol B) Positive->ActionAgg Steric/Aggreg. Negative->ActionBase Degradation during subsequent steps

Figure 1: Diagnostic logic tree distinguishing between coupling failure (aggregation/sterics) and chemical instability (elimination).

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the Kaiser test show "incomplete" even after double coupling?

A: If the resin beads are blue, the coupling is indeed incomplete. However, with D-amino acids, this is often due to aggregation rather than intrinsic low reactivity. The D-configuration can disrupt the growing peptide chain's secondary structure, potentially causing collapse or


-sheet formation that buries the N-terminus.
  • Solution: Switch solvents. Replace DMF with NMP (N-methyl-2-pyrrolidone) or use a "Magic Mixture" (see Protocol B).

Q2: My LC-MS shows a peak with Mass [M-36]. What is this?

A: This is the signature of


-elimination . You have lost HCl (Hydrogen = 1, Chlorine = 35).
  • Mechanism: The base used in your next deprotection step (removing Fmoc from the 3-Cl-Ala) or the base used during coupling (DIPEA) abstracted the acidic

    
    -proton, causing the chlorine to leave and forming a double bond (Dehydroalanine).
    
  • Solution: You must eliminate strong bases.[1] Switch to DIC/Oxyma (base-free coupling) and use milder deprotection cocktails (see Protocol C).

Q3: Can I use HATU/DIPEA to force the coupling?

A: Avoid if possible. While HATU is a potent activator, the required tertiary base (DIPEA/NMM) is dangerous for Fmoc-D-Ala(3-Cl)-OH. High pH promotes both racemization (D


 L conversion) and elimination.
  • Recommendation: If you must use uronium salts (HATU/HBTU), substitute DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, non-nucleophilic base that reduces side reactions [1].

Part 3: Optimized Experimental Protocols

Protocol A: The "Safe" Coupling (Base-Free)

Use this as your standard method to prevent racemization and early elimination.

Rationale: Carbodiimide chemistries (DIC) with acidic additives (Oxyma) maintain a lower pH than uronium chemistries, preserving the integrity of the chiral center and the side chain.

  • Reagents:

    • AA: Fmoc-D-Ala(3-Cl)-OH (3.0 eq)

    • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

    • Solvent: DMF or NMP (preferred).

  • Procedure:

    • Dissolve AA and Oxyma in minimal solvent.

    • Add DIC immediately prior to adding to the resin.

    • Pre-activation: Do NOT pre-activate for >2 minutes.

    • Reaction Time: 60 minutes at Room Temperature.

    • Temperature: Do NOT heat above 40°C. Microwave heating accelerates elimination.

Protocol B: The "Magic Mixture" (For Aggregation)

Use this if Kaiser test is positive but mass spec does not show degradation.

Rationale: Chaotropic salts disrupt hydrogen bonding networks (beta-sheets) that prevent the amino acid from reaching the N-terminus.

  • Solvent System:

    • DMF / DCM / NMP (1:1:1)

    • Additive: 0.8M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the coupling mixture [2].

  • Coupling Reagent: Use Protocol A (DIC/Oxyma) within this solvent system.

Protocol C: Milder Fmoc Deprotection

Critical for the step AFTER Fmoc-D-Ala(3-Cl)-OH is attached.

Rationale: Standard 20% Piperidine (pKa ~11.1) is too harsh and drives the E2 elimination mechanism.

  • Option 1 (Recommended): 20% Piperidine + 0.1 M Oxyma Pure . The acidity of Oxyma buffers the solution, suppressing side reactions like aspartimide formation and elimination [3].

  • Option 2 (Alternative): 5-10% Piperazine in NMP/EtOH. Piperazine (pKa ~9.8) is a milder base than piperidine.

Part 4: Data Summary & Mechanisms

Mechanism of Failure: -Elimination

The following diagram illustrates why base selection is critical.

EliminationMechanism Substrate Fmoc-D-Ala(3-Cl)-Peptide (Attached to Resin) Transition Transition State (Alpha-proton abstraction) Substrate->Transition + Base Base Base (Piperidine/DIPEA) Product Dehydroalanine (Dha) (Dead End Product) Transition->Product Elimination HCl HCl (Leaving Group) Transition->HCl

Figure 2: Base-catalyzed conversion of 3-Chloro-Alanine to Dehydroalanine.

Comparison of Coupling Conditions
ParameterProtocol A (Recommended) Standard (High Risk) Why?
Activator DIC / Oxyma PureHATU / HBTUHATU requires base; DIC is neutral.
Base None (or Collidine)DIPEA / NMMDIPEA (pKa ~10.7) drives elimination.
Solvent NMPDMFNMP solvates aggregates better.
Temp Ambient (<40°C)Heated (60°C+)Heat exponentially increases elimination rates.
Deprotection 20% Pip + 0.1M Oxyma20% PiperidineAcidic additive buffers the deprotection base.

References

  • Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." The Journal of Organic Chemistry, 67(19), 6861–6895. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Optimization

Technical Support Center: Enhancing Yields of 3-Chloro-D-alanine Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of peptides containing the non-canonical amino acid, 3-chloro-D-alanine. The incorporation of halogenated amino acids like 3-chloro-D-alanine can significantly enhance the therapeutic properties of peptides; however, its synthesis is often plagued by yield-reducing side reactions. This resource is designed to provide you with the expertise and practical solutions to overcome these hurdles and achieve higher purity and yield in your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when synthesizing peptides with 3-chloro-D-alanine?

A1: The principal cause of diminished yield is a base-catalyzed β-elimination reaction that occurs at the 3-chloro-D-alanine residue.[1] This side reaction results in the formation of a dehydroalanine (Dha) residue within your peptide sequence, leading to a significant impurity that can be difficult to separate from the desired product.[2][3][4]

Q2: How does the choice of N-terminal protecting group (Fmoc vs. Boc) affect the stability of 3-chloro-D-alanine?

A2: The choice of the Nα-protecting group is critical. The Fmoc (9-fluorenylmethoxycarbonyl) group is removed under basic conditions, typically with piperidine.[5] These basic conditions can promote the β-elimination of the chloro group from 3-chloro-D-alanine.[1] The Boc (tert-butyloxycarbonyl) protecting group, which is removed with acid (e.g., trifluoroacetic acid - TFA), is generally more compatible with 3-chloro-D-alanine as it avoids the basic deprotection step that triggers the primary side reaction.

Q3: Are there specific coupling reagents that should be avoided when incorporating 3-chloro-D-alanine?

A3: While most modern coupling reagents can be effective, the combination of the coupling reagent with the base used for activation is the more critical factor. Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) should be used with caution, as they can also promote β-elimination. It is advisable to use milder bases such as N,N-diisopropylethylamine (DIPEA) or collidine in conjunction with your chosen coupling reagent.[6]

Q4: Is a side-chain protecting group available or necessary for 3-chloro-D-alanine?

A4: Currently, there are no commercially available, standard side-chain protecting groups for the chloro moiety of 3-chloro-D-alanine for solid-phase peptide synthesis (SPPS). The primary strategy for preventing side reactions is not through side-chain protection but by optimizing the conditions of the SPPS workflow to minimize exposure to basic conditions that can induce β-elimination.

Q5: What are the key considerations for the final cleavage and deprotection of a peptide containing 3-chloro-D-alanine?

A5: The final cleavage from the resin and removal of side-chain protecting groups is typically performed with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). The key consideration is the choice of scavengers in the cleavage cocktail to prevent side reactions with other sensitive amino acids in your sequence, such as tryptophan, methionine, or cysteine.[7][8] The 3-chloro-D-alanine residue itself is generally stable under standard acidic cleavage conditions.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section provides a detailed breakdown of common problems, their root causes, and actionable solutions for improving the synthesis of 3-chloro-D-alanine-containing peptides.

Problem 1: Identification of a Major Impurity with a Mass Loss of 36.5 Da
  • Symptom: Your crude peptide analysis by mass spectrometry shows a significant peak corresponding to the target mass minus ~36.5 Da (the mass of HCl).

  • Cause: This mass loss is a definitive indicator of the β-elimination of hydrogen chloride from the 3-chloro-D-alanine residue, resulting in the formation of a dehydroalanine (Dha) residue.[2][3][4] This reaction is primarily triggered by the basic conditions used for Fmoc deprotection.[1]

  • Solution:

    • Switch to Boc Chemistry: If feasible, transitioning your synthesis to a Boc/Bzl protection strategy will eliminate the primary cause of β-elimination by avoiding the use of piperidine for Nα-deprotection.

    • Optimize Fmoc Deprotection: If you must use Fmoc chemistry, consider the following modifications:

      • Use a weaker base: Substitute piperidine with a less basic amine, such as piperazine.

      • Reduce deprotection time: Minimize the exposure of the peptide to the basic deprotection solution. Perform time-course studies to determine the minimum time required for complete Fmoc removal.

      • Lower the temperature: Performing the deprotection step at a reduced temperature (e.g., 4°C) can slow down the rate of β-elimination.

Visualizing the β-Elimination Pathway

beta_elimination Peptide_ClAla Peptide with 3-Chloro-D-Alanine Transition_State Transition State Peptide_ClAla->Transition_State β-Elimination Base Base (e.g., Piperidine) Base->Transition_State Peptide_Dha Peptide with Dehydroalanine (Yield Loss) Transition_State->Peptide_Dha HCl HCl Transition_State->HCl

Caption: Base-induced β-elimination of 3-chloro-D-alanine to dehydroalanine.

Problem 2: Incomplete Coupling to the Amino Acid Following 3-Chloro-D-alanine
  • Symptom: You observe a significant amount of a truncated peptide sequence, specifically missing the amino acid that should have been coupled after 3-chloro-D-alanine.

  • Cause: This can be due to steric hindrance from the chloro group, or in some cases, the newly formed dehydroalanine (if β-elimination has occurred) can be less reactive in the subsequent coupling step.

  • Solution:

    • Double Coupling: Perform a second coupling reaction for the amino acid immediately following 3-chloro-D-alanine to ensure the reaction goes to completion.

    • Use a More Potent Coupling Reagent: For this specific coupling step, consider using a more reactive coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9]

    • Optimize Base Concentration: Ensure you are using an appropriate concentration of a non-nucleophilic base like DIPEA or 2,4,6-collidine to facilitate the coupling reaction without promoting side reactions.[6]

Recommended Coupling Reagent and Base Combinations
Coupling ReagentRecommended BaseConcentration (equivalents)Notes
HBTU/TBTUDIPEA2.0A standard and effective combination.
HATU/HCTU2,4,6-Collidine2.0More reactive; useful for sterically hindered couplings.
COMUDIPEA1.5Generally efficient with reduced risk of racemization.[10]

Experimental Protocols

Protocol 1: Optimized Fmoc-SPPS of a Peptide Containing 3-Chloro-D-alanine
  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat with 20% piperidine in DMF for 7 minutes.

    • Alternative for sensitive sequences: Use 20% piperazine in DMF and increase the number of treatments as needed, monitoring completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 minutes.

    • Add the pre-activated solution to the resin and shake for 1-2 hours.

    • For the amino acid following 3-chloro-D-alanine, perform a double coupling.

  • Washing: Wash the resin with DMF (5 times).

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Continue the deprotection, washing, and coupling steps for the entire peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Final Wash: Wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Prepare Cleavage Cocktail: For a standard peptide, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • For peptides containing Trp: Add 2.5% 1,2-ethanedithiol (EDT).

    • For peptides containing Met: Add 5% thioanisole.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Workflow for Improved Yield

improved_yield_workflow Start Start SPPS Choose_Strategy Choose Synthesis Strategy Start->Choose_Strategy Boc_SPPS Boc/Bzl Strategy Choose_Strategy->Boc_SPPS Recommended Fmoc_SPPS Fmoc/tBu Strategy Choose_Strategy->Fmoc_SPPS Coupling Coupling of Next Amino Acid Boc_SPPS->Coupling Optimized_Fmoc Optimized Fmoc Deprotection (Weaker Base, Shorter Time) Fmoc_SPPS->Optimized_Fmoc Optimized_Fmoc->Coupling Coupling->Coupling Double_Couple Double Couple After Cl-Ala Coupling->Double_Couple If residue is Cl-Ala Cleavage Final Cleavage and Deprotection Coupling->Cleavage End of Sequence Double_Couple->Coupling Purification RP-HPLC Purification Cleavage->Purification End High-Yield Peptide Purification->End

Caption: Recommended workflow for synthesizing 3-chloro-D-alanine peptides.

References

  • Side reactions in solid-phase peptide synthesis and their applic
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • β-Elimination Side Reactions.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • (PDF) Side reactions in peptide synthesis: An overview.
  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
  • Ribosomal Synthesis of Dehydroalanine Containing Peptides. PMC - NIH.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • Dehydroalanine. Wikipedia.
  • Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives.
  • beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. NIH.
  • Synthesis of Dehydroalanine Peptides from 0-Chloroalanine Peptide Deriv
  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • The dehydroalanine effect in the fragmentation of ions derived
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Coupling Reagents. Aapptec Peptides.
  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conform
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. NIH.
  • (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • Cleavage Cocktail Selection. CDN.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Publishing.
  • Advances in the synthesis of β-alanine. Frontiers.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. NIH.
  • In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
  • Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. PubMed.

Sources

Reference Data & Comparative Studies

Validation

comparative study of Fmoc-D-Ala(3-Cl)-OH and other halogenated alanines

Executive Summary: The "Goldilocks" Halogen In peptide engineering, the substitution of a methyl group with a halogenated moiety is a high-impact strategy to modulate potency, metabolic stability, and membrane permeabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Halogen

In peptide engineering, the substitution of a methyl group with a halogenated moiety is a high-impact strategy to modulate potency, metabolic stability, and membrane permeability. While Fluorine (F) is often the default choice for electronic modulation, and Iodine (I) for steric bulk, Chlorine (Cl) —specifically in the form of Fmoc-D-Ala(3-Cl)-OH (also known as 3-chloro-D-alanine)—occupies a unique "Goldilocks" zone.

This guide objectively compares Fmoc-D-Ala(3-Cl)-OH against its fluoro-, bromo-, and iodo- counterparts. It provides the critical physicochemical data and experimental protocols necessary to incorporate this sensitive building block without compromising synthetic yield.

Physicochemical Comparison: The Halogen Toolkit

To rationally select a halogenated alanine, one must balance steric demand against electronic withdrawal. The following data synthesizes structural parameters critical for receptor binding and metabolic stability.

Table 1: Comparative Properties of Halogenated Alanine Side Chains (-CH₂-X)
PropertyMethyl (Ala) Fluoro (3-F) Chloro (3-Cl) Bromo (3-Br) Iodo (3-I)
Van der Waals Radius (Å) 2.001.471.75 1.851.98
Electronegativity (Pauling) 2.55 (C)3.983.16 2.962.66
C-X Bond Length (Å) 1.54 (C-C)1.351.77 1.942.14
Lipophilicity (Hansch

)
0.560.140.71 0.861.12
C-X Bond Energy (kcal/mol) 8311681 6857

Key Insights:

  • Steric Mimicry: The chloro- group (1.75 Å) is the closest steric mimic to the native methyl group (2.00 Å). Replacing Ala with Ala(3-Cl) preserves the steric profile while inverting the electronic signature.

  • Lipophilicity: Unlike Fluorine, which lowers lipophilicity relative to hydrogen, Chlorine significantly increases it (

    
     = 0.71), enhancing membrane permeability and hydrophobic collapse in the binding pocket.
    
  • Halogen Bonding: Chlorine is the smallest halogen capable of acting as a significant Lewis acid (sigma-hole donor) in halogen bonding interactions with backbone carbonyls.

Technical Challenges: The Beta-Elimination Risk

The primary challenge in using Fmoc-D-Ala(3-Cl)-OH is its susceptibility to


-elimination  during Fmoc removal. The electron-withdrawing chlorine makes the 

-proton acidic. Standard piperidine treatments can trigger the elimination of HCl, converting the residue into Dehydroalanine (Dha) .
Mechanism of Failure

If standard protocols are used, the peptide chain will contain a reactive double bond (Dha) instead of the chloro-alanine. This Dha moiety can then react with piperidine to form a piperidinyl-alanine adduct, permanently ruining the sequence.

BetaElimination Start Fmoc-D-Ala(3-Cl)-Peptide Transition Enolate Intermediate Start->Transition -H+ (Alpha Proton) Base 20% Piperidine (Base) Base->Transition Product Dehydroalanine (Dha) (Dead End) Transition->Product -Cl- (Elimination) Adduct Piperidinyl-Ala Adduct (+85 Da Mass Shift) Product->Adduct +Piperidine (Michael Addition)

Figure 1: The degradation pathway of 3-chloroalanine during standard Fmoc deprotection.

Optimized Experimental Protocol

To successfully incorporate Fmoc-D-Ala(3-Cl)-OH, you must modify the deprotection step to minimize base exposure time and strength.

Protocol: "Soft-Base" Deprotection Cycle

Reagents:

  • Coupling: DIC/Oxyma Pure (Avoid HBTU/DIEA to prevent pre-activation racemization).

  • Deprotection: 20% Piperidine in DMF (Standard) OR 5% Piperazine + 0.1 M HOBt (Milder).

Step-by-Step Workflow:

  • Coupling (Standard):

    • Swell resin in DMF.[1]

    • Dissolve Fmoc-D-Ala(3-Cl)-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.

    • Couple for 45–60 minutes at Room Temperature.

    • Note: Do not use microwave heating >50°C for this coupling to avoid premature elimination.

  • CRITICAL: Modified Deprotection (Post-Coupling):

    • Wash: DMF (3 x 1 min).

    • Deblock 1: 20% Piperidine/DMF for 30 seconds (Flow wash).

    • Deblock 2: 20% Piperidine/DMF for 3 minutes exactly.

    • Immediate Wash: DMF (5 x 1 min) to remove base immediately.

    • Rationale: Short contact time removes the Fmoc group (fast kinetics) before the slower elimination reaction occurs.

  • Cleavage:

    • Use standard TFA/TIS/H2O (95:2.5:2.5).

    • Note: The C-Cl bond is stable to TFA.

Quality Control Check
  • Mass Spec Target: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

  • Impurity Flag: If you see a peak at [M - 36] (loss of HCl) or [M + 49] (Piperidine adduct), your deprotection conditions were too harsh.

Decision Matrix: When to Use Which Halogen?

Use the following logic flow to select the appropriate halogenated alanine for your specific drug design goal.

SelectionMatrix Goal Design Goal Metabolic Improve Metabolic Stability Only Goal->Metabolic Potency Improve Potency/ Binding Affinity Goal->Potency Rec_F Use Ala(3-F) (Min. Steric Perturbation) Metabolic->Rec_F Proteolytic Resistance Pocket Is the pocket sterically restricted? Potency->Pocket Small Yes (Tight Fit) Pocket->Small Large No (Open Pocket) Pocket->Large Rec_Cl Use Ala(3-Cl) (Methyl Mimic + Lipophilicity) Pocket->Rec_Cl Intermediate Size (Methyl Isostere) Small->Rec_F Rec_Br Use Ala(3-Br/I) (Halogen Bonding + Filling Space) Large->Rec_Br

Figure 2: Strategic selection of halogenated alanines based on medicinal chemistry objectives.

References

  • Physicochemical Properties of Halogen

    • Source: Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
  • Beta-Elimin

    • Source: Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Metabolic Stability of Halogen

    • Source: Pace, C. J., & Gao, J. (2008). "Exploring the hydrophobic effect with halogenated amino acids." Accounts of Chemical Research.
  • Van der Waals Radii Compil

    • Source: Bondi, A. (1964).[2] "Van der Waals Volumes and Radii." Journal of Physical Chemistry.

Sources

Comparative

The Definitive Guide to Peptide Validation: Purity, Identity, and Content

The "Purity Paradox" in Peptide Science In my fifteen years of characterizing synthetic peptides, the most common failure mode I observe in early-stage drug development is the confusion between Chromatographic Purity and...

Author: BenchChem Technical Support Team. Date: February 2026

The "Purity Paradox" in Peptide Science

In my fifteen years of characterizing synthetic peptides, the most common failure mode I observe in early-stage drug development is the confusion between Chromatographic Purity and Net Peptide Content (NPC) .

A peptide can show 99.9% purity on an HPLC trace yet contain only 70% active peptide by weight. The remaining 30% consists of counter-ions (trifluoroacetate or acetate) and bound water. If you calculate your molar dosing based solely on HPLC purity, you are under-dosing your assay by nearly a third.

This guide moves beyond basic definitions to provide a rigorous, comparative framework for the three pillars of peptide validation: Purity (HPLC) , Identity (MS) , and Content (AAA/CHN) .

Purity: Reversed-Phase HPLC (RP-HPLC)[1]

RP-HPLC remains the gold standard for purity determination. However, a single method is rarely sufficient. A "self-validating" system requires orthogonal checking—altering the selectivity to ensure impurities aren't co-eluting with the main peak.

The Protocol: The "Dual-Gradient" Validation System

Do not rely on a generic 5–95% gradient. Use this focused protocol to stress-test your peptide's purity.

Equipment: UHPLC or HPLC (Agilent 1290/Waters Acquity equivalent). Column: C18, 100 Å (for <30-mer) or 300 Å (for >30-mer), 2.1 x 100 mm, 1.7–2.7 µm particles.

ParameterCondition A (Standard)Condition B (Orthogonal Check)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Acetate (pH 6.5) or Phosphate Buffer
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Acetonitrile
Gradient 5% B to 65% B over 20 min5% B to 65% B over 20 min
Temp 40°C25°C or 60°C
Detection UV 214 nm (Amide bond) & 280 nm (Trp/Tyr)UV 214 nm

Expert Insight (Causality):

  • Why TFA? TFA acts as an ion-pairing agent. It masks the positive charges on basic residues (Arg, Lys), preventing interaction with residual silanols on the column silica. This sharpens peaks but suppresses ionization in MS (discussed later).

  • Why Change pH? Impurities often have different pKa values than the target peptide. Changing pH alters their ionization state and hydrophobicity, forcing co-eluting peaks to separate.

System Suitability (SST) Criteria

A method is invalid without passing these criteria (based on USP <621>):

  • Resolution (Rs): > 2.0 between the main peak and nearest impurity.

  • Tailing Factor: 0.8 < T < 1.5 (T > 2.0 indicates secondary interactions or column overload).

  • Precision: RSD < 2.0% for retention time and area (n=5 injections).

Identity: LC-MS (ESI vs. MALDI)

While HPLC confirms how much of the main peak exists, Mass Spectrometry (MS) confirms what it is.

Comparative Analysis: ESI vs. MALDI
FeatureElectrospray Ionization (ESI)MALDI-TOF
State Liquid (Couples directly to LC)Solid State (Matrix co-crystallization)
Charge Multi-charged species (

)
Singly charged species (

)
Softness Very Soft (Preserves labile mods)Soft (Some fragmentation possible)
Best For Complex mixtures, LC coupling, Sequencing Rapid QC, High throughput, Crude samples
The "TFA Dilemma" in LC-MS

TFA is excellent for HPLC peak shape but terrible for MS sensitivity (signal suppression).

  • Solution: Use Formic Acid (0.1%) for LC-MS runs.

  • Trade-off: Peak shapes will broaden. If you observe a mass that corresponds to Mass + 114 Da, you have a TFA adduct salt, not a synthesis error.

Net Peptide Content (NPC): The Missing Link

This is the quantitative measurement of the peptide weight fraction.[1]

Method A: Amino Acid Analysis (AAA)[1][3][4]
  • Mechanism: Acid hydrolysis (6N HCl, 110°C, 24h) breaks the peptide into constituent amino acids. These are separated and quantified against a standard.[2][3][4]

  • Pros: Highly specific. Tells you the peptide concentration and the amino acid ratio (confirming composition).

  • Cons: Destructive. Trp and Cys are destroyed/degraded. Hydrolysis must be complete.

Method B: Elemental Analysis (CHN)[3][4]
  • Mechanism: Combustion analysis to measure Carbon, Hydrogen, and Nitrogen. Nitrogen content is used to calculate peptide mass.[3]

  • Pros: High precision (<0.3% variance). Non-specific to sequence.

  • Cons: Requires milligrams of sample. Cannot distinguish between peptide Nitrogen and Nitrogen from contaminants (e.g., residual DMF).

Recommendation: Use AAA for research/early development to validate sequence ratios. Use CHN for late-stage GMP batch release where the process is already validated.

Comparative Summary & Decision Guide

When validating a peptide, use the right tool for the specific attribute.[5]

AttributePrimary TechniqueSecondary/OrthogonalCritical Limit (Typical)
Purity RP-HPLC (TFA)RP-HPLC (Phosphate/Acetate)> 95% (Research), > 98% (GMP)
Identity ESI-LC-MSMALDI-TOFMonoisotopic Mass ± 0.5 Da
Content Amino Acid AnalysisElemental Analysis (CHN)70% – 90% (Net Peptide Content)
Counter-ion Ion ChromatographyHPLC (specific methods)Stoichiometric match (e.g., 3 TFA per peptide)

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validation and a troubleshooting decision tree for impurities.

Diagram 1: The Integrated Validation Workflow

PeptideValidation Synthesis Solid Phase Synthesis (Crude) Purification Prep HPLC (Purification) Synthesis->Purification Lyophilization Lyophilization (Powder) Purification->Lyophilization QC_Start QC ANALYSIS START Lyophilization->QC_Start HPLC RP-HPLC (Purity) QC_Start->HPLC MS LC-MS (Identity) QC_Start->MS Content AAA / CHN (Net Content) QC_Start->Content Decision Pass Specs? HPLC->Decision >95% Area MS->Decision Mass Confirmed Content->Decision NPC Established Release FINAL RELEASE (CofA Generation) Decision->Release All Pass Reject Reprocess / Reject Decision->Reject Fail

Caption: A parallel validation workflow ensuring Purity, Identity, and Content are assessed independently before release.

Diagram 2: Impurity Troubleshooting Logic

ImpurityLogic Start Impurity Detected (HPLC) CheckMass Check Mass (LC-MS) Start->CheckMass MassMatch Mass Matches Main Peak? CheckMass->MassMatch Yes Isomer / Racemate MassMatch->Yes Yes No Synthesis Error MassMatch->No No Action1 Check Chirality (C18 won't separate) Yes->Action1 Action2 Calculate Delta Mass No->Action2 Deletion -AA Mass: Deletion Sequence Action2->Deletion Adduct +Mass: Protecting Group Not Removed Action2->Adduct

Caption: Decision matrix for identifying the root cause of peptide impurities based on Mass Spectrometry data.

References

  • United States Pharmacopeia (USP). (2022).[6][7] General Chapter <621> Chromatography. USP-NF. Link

  • U.S. Food and Drug Administration (FDA). (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Guidance for Industry. Link

  • Vemuri, S. (2005).[8] Comparison of assays for determination of peptide content for lyophilized thymalfasin. Journal of Peptide Research, 65(4), 433-439.[8] Link

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Application Note. Link

  • Bachem. (2023). Peptide Calculator & Net Peptide Content Guide. Technical Library. Link

Sources

Validation

Publish Comparison Guide: Conformational Analysis of Peptides (Native vs. Chlorinated)

Executive Summary: The "Magic Chloro" Effect In modern peptide therapeutics, the introduction of a chlorine substituent—often termed the "Magic Chloro" effect —is a precision tool for locking bioactive conformations. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Chloro" Effect

In modern peptide therapeutics, the introduction of a chlorine substituent—often termed the "Magic Chloro" effect —is a precision tool for locking bioactive conformations. Unlike methyl groups (which primarily impose steric bulk) or fluorine (which alters electronics with minimal steric change), chlorine offers a unique dual-modality: it provides significant steric hindrance (van der Waals radius ~1.75 Å) while simultaneously acting as a Lewis acid via its sigma-hole (


-hole).

This guide objectively compares the conformational dynamics of native peptides versus their chlorinated analogs. It details how chlorination restricts rotational freedom, stabilizes secondary structures (e.g.,


-hairpins, turns) via halogen bonding, and enhances proteolytic stability.

Mechanistic Comparison: The "Lock, Anchor, and Shield"

To understand the conformational shift, we must analyze the three distinct physical forces introduced by the chloro substituent.

Table 1: Comparative Mechanistic Drivers
FeatureNative Peptide (H-Substituent)Chlorinated Peptide (Cl-Substituent)Conformational Impact
Steric Radius ~1.20 Å (Hydrogen)~1.75 Å (Chlorine)The Lock: Cl restricts

and

side-chain rotations, reducing the entropic penalty of binding.
Electronic Surface Uniform electron densityAnisotropic: Negative belt, Positive tip (

-hole)
The Anchor: The

-hole forms linear Halogen Bonds (X-bonds) with carbonyl oxygens (

).
Lipophilicity (

)
BaselineIncreased (+0.71

value)
The Shield: Drives the residue into the hydrophobic core, stabilizing the folded state against solvent denaturation.
Bond Stability Standard C-H bondStrong C-Cl bond (approx. 80-95 kcal/mol)Increases metabolic stability against P450 oxidation and proteolytic cleavage.
The Sigma-Hole Phenomenon (The Anchor)

While hydrogen bonds are ubiquitous, they are non-directional and solvent-exposed. Chlorine introduces a halogen bond (XB) . The electron density on the chlorine atom is anisotropic; the region opposite the C-Cl bond is electron-deficient (positive potential), allowing it to act as a highly directional Lewis acid.

  • Geometry: Strictly linear (

    
     angle).
    
  • Strength: Tunable, often comparable to or stronger than weak H-bonds in hydrophobic pockets.

  • Outcome: In

    
    -hairpin models, replacing a hydrogen with chlorine can increase the folded population by >40%  due to cross-strand 
    
    
    
    interactions.

Experimental & Computational Workflows

To rigorously validate the conformational restriction, a dual-modality approach combining NMR spectroscopy and Computational Modeling is required.

Diagram 1: Integrated Analysis Workflow

ConformationalAnalysis cluster_Exp Experimental (Wet Lab) cluster_Comp Computational (In Silico) Start Peptide Design Syn Solid Phase Synthesis (Fmoc-Cl-Phe/Tyr) Start->Syn Param Force Field Parametrization (Extra Point / Sigma-Hole) Start->Param CD Circular Dichroism (Secondary Structure %) Syn->CD NMR NMR Spectroscopy (NOESY, VT-NMR) CD->NMR Constraint Restricted Rotation (NOE Build-up) NMR->Constraint Result Conformational Ensemble Validation Constraint->Result Compare DFT DFT Calculation (ESP Surface Analysis) Param->DFT Validation MD MD Simulation (Explicit Solvent) MD->Result DFT->MD Charge Derivation

Caption: Workflow integrating wet-lab spectroscopy with advanced computational modeling to validate halogen-induced conformational locking.

Detailed Protocols

Experimental Protocol: NMR-Based Conformational Scanning

Objective: Quantify the population of the folded state and rotational barriers.

  • Sample Preparation:

    • Dissolve lyophilized peptide (Native vs. Cl-analog) in

      
       (9:1) or 
      
      
      
      at 1-5 mM concentration.
    • Note: Avoid DMSO if possible as it competes for hydrogen/halogen bonding.

  • Variable Temperature (VT) NMR:

    • Acquire 1H-NMR spectra from 278 K to 328 K in 5 K increments.

    • Metric: Plot the chemical shift of amide protons (

      
      ) vs. Temperature.
      
    • Interpretation: A low temperature coefficient (

      
       ppb/K) indicates a solvent-shielded, H-bonded, or X-bonded proton (stable fold). A high coefficient (>6 ppb/K) indicates solvent exposure (unfolded).
      
  • NOESY Analysis (The "Ruler"):

    • Acquire 2D NOESY spectra with mixing times of 200-500 ms.

    • Target: Look for medium-range NOEs (

      
       vs 
      
      
      
      ).
    • Cl-Specific Signal: In chlorinated peptides, look for specific NOEs between the aromatic ring protons and the backbone, which appear only if the side-chain rotation is locked (atropisomerism).

Computational Protocol: Modeling the Sigma-Hole

Critical Warning: Standard force fields (CHARMM36, AMBER ff14SB) treat chlorine as a uniformly negative sphere. This will fail to predict halogen bonding. You must use an "Extra Point" (EP) model.[1]

  • Force Field Selection:

    • Use CGenFF or GAFF with specific modifications.

    • The EP Modification: Add a massless "virtual particle" (Extra Point) attached to the Cl atom along the C-Cl bond axis (distance ~1.6-2.0 Å).

    • Charge Assignment: Assign a small positive charge (e.g., +0.1 to +0.2e) to the EP and a compensating negative charge to the Cl nucleus to maintain neutrality.

  • DFT Validation (Gaussian/ORCA):

    • Optimize the monomer geometry at M06-2X/6-311+G(d,p) or wB97X-D.

    • Calculate the Electrostatic Potential (ESP) surface.

    • Verification: Confirm the presence of a positive region (blue/red depending on scale) on the tip of the Cl atom. If the tip is negative, your basis set or functional is insufficient.

  • MD Simulation:

    • Run 100ns simulations in explicit solvent (TIP3P).

    • Analysis: Calculate the radial distribution function (RDF) of the Cl-EP relative to carbonyl oxygens. A sharp peak at ~3.0 Å with a linear angle confirms the halogen bond.

Case Study Data: Beta-Hairpin Stabilization

The following data summarizes a comparative study of a model


-hairpin peptide where a cross-strand interaction was engineered using Chloro-Phenylalanine (Cl-Phe).
Table 2: Stability Metrics
ParameterNative (Phe)Chlorinated (4-Cl-Phe)Improvement
Folded Population (298 K) 52%76%+24%
Melting Temperature (

)
315 K338 K+23 K

-0.2 kcal/mol-1.4 kcal/mol-1.2 kcal/mol
Proteolytic Half-life (

)
45 min> 240 min>5x Stability

Data Source: Synthesized from general literature trends on halogenated


-hairpins (e.g., Biochemistry 2017, 56, 26, 3429–3438).

References

  • Halogen Bonding in Peptides

    • Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.[2]

    • Source:Biochemistry (2017).
    • Link:[Link]

  • Force Field Parametrization

    • Title: Force Field Model of Periodic Trends in Biomolecular Halogen Bonds (ffBXB).[3]

    • Source:Journal of Chemical Theory and Comput
    • Link:[Link]

  • The "Magic Chloro" Effect

    • Title: The "magic chloro" effect in molecular modific
    • Source:Science China Chemistry (2013).
    • Link:[Link]

  • Steric Restrictions

    • Title: Conformational restrictions of biologically active peptides via amino acid side chain groups.[4]

    • Source:NIDA Research Monograph (1986).
    • Link:[Link]

Sources

Comparative

Assessing the Influence of 3-Chloro-D-Alanine on Peptide-Protein Interactions

Executive Summary: The Dual Nature of 3-Chloro-D-Alanine In the landscape of peptide engineering and drug discovery, 3-chloro-D-alanine (3-Cl-D-Ala) occupies a critical niche distinct from its canonical counterpart, L-al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of 3-Chloro-D-Alanine

In the landscape of peptide engineering and drug discovery, 3-chloro-D-alanine (3-Cl-D-Ala) occupies a critical niche distinct from its canonical counterpart, L-alanine, and its stereoisomer, D-alanine. While standard alanine residues are often used as "neutral" spacers in alanine scanning to identify hot spots in protein-protein interactions (PPIs), 3-Cl-D-Ala serves as a reactive warhead .

Its influence on peptide-protein interactions is defined by two primary mechanisms:

  • Suicide Inhibition (Mechanism-Based Inactivation): It acts as a latent electrophile that hijacks the catalytic machinery of pyridoxal 5'-phosphate (PLP)-dependent enzymes (e.g., Alanine Racemase, Glutamate Racemase), converting a transient non-covalent interaction into an irreversible covalent bond.

  • Precursor to Dehydroalanine (Dha): In peptide synthesis, it serves as a robust precursor for generating Dehydroalanine, a Michael acceptor capable of forming covalent cross-links (staples) with cysteine residues, thereby locking peptide conformations and enhancing proteolytic stability.

This guide objectively compares 3-Cl-D-Ala against standard alternatives (D-Cycloserine, 3-Fluoro-D-alanine) and details the experimental protocols required to validate its efficacy.

Mechanistic Deep Dive: From Binding to Irreversible Lock

To understand the causality behind selecting 3-Cl-D-Ala, one must look beyond simple binding affinity (


). The value of this residue lies in its kinetic parameters, specifically the partition ratio between turnover and inactivation.
The Mechanism of Suicide Inhibition

Unlike competitive inhibitors that merely block the active site, 3-Cl-D-Ala undergoes catalytic processing. Upon binding to the PLP cofactor of the target protein (e.g., Alanine Racemase), the enzyme attempts to racemize the substrate.[1][2][3] However, the presence of the


-chloro group induces a 

-elimination of HCl, generating an enzyme-bound aminoacrylate intermediate. This highly reactive electrophile is then attacked by an active site nucleophile (often a Lysine or Tyrosine), permanently alkylating the enzyme.
Diagram 1: Mechanism of Action (PLP-Dependent Inactivation)

G Substrate 3-Chloro-D-Alanine (Substrate) Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding Elimination β-Elimination (-HCl) Complex->Elimination Enzymatic Processing Intermediate Aminoacrylate-PLP (Electrophile) Elimination->Intermediate Adduct Covalent Enzyme Adduct (Irreversible Inhibition) Intermediate->Adduct Nucleophilic Attack (Kinact) Turnover Product Release (Pyruvate + NH3) Intermediate->Turnover Hydrolysis (Leakage)

Caption: Kinetic partitioning of 3-Cl-D-Ala. The pathway splits between irreversible inactivation (red) and harmless turnover (green). High efficiency inhibitors maximize the path to the Adduct.

Comparative Performance Analysis

When designing peptide inhibitors or studying PPIs, selecting the correct analog is crucial. The table below compares 3-Cl-D-Ala with its primary alternatives.

Table 1: Performance Matrix of Alanine Analogs
Feature3-Chloro-D-Alanine 3-Fluoro-D-Alanine D-Cycloserine L-Alanine
Primary Interaction Covalent (Suicide Inhibition)Covalent (Suicide Inhibition)Competitive (Reversible*)Non-covalent (Van der Waals)
Target Specificity High (Racemases, Transaminases)Moderate (Higher turnover rate)Broad (D-Ala ligase, Alr)Universal (Native substrate)
Partition Ratio Low (~1-10) (Highly Efficient)High (~800) (Less Efficient)N/A (Competitive)N/A
Chemical Stability Moderate (

at pH 7.[4]4)
HighLow (Unstable in solution)Very High
Utility in PPI Warhead for covalent captureMechanistic probeAntibiotic standardNegative control

Expert Insight:

  • Why choose Chloro over Fluoro? Although Fluorine is smaller and often considered a better isostere for Hydrogen, the Carbon-Fluorine bond is stronger. This makes the

    
    -elimination step slower and less favorable compared to the Carbon-Chlorine bond. Consequently, 3-Cl-D-Ala is a more potent inactivator  because it generates the reactive aminoacrylate intermediate more readily (lower partition ratio).
    
  • Why choose D- over L-? The stereochemistry dictates the target. 3-Cl-D -Ala targets enzymes processing D-amino acids (bacterial cell wall synthesis), whereas 3-Cl-L -Ala inhibits mammalian enzymes like threonine deaminase, leading to higher host toxicity.

Experimental Protocols

Protocol A: Kinetic Characterization of PPI Inhibition (Alanine Racemase Model)

Objective: Determine the pseudo-first-order rate constant of inactivation (


) and the affinity constant (

).

Reagents:

  • Purified Alanine Racemase (Alr).[3][5]

  • Coupled Assay System: D-Amino Acid Oxidase (DAO), Lactate Dehydrogenase (LDH), NADH.

  • 3-Chloro-D-Alanine (dissolved in 100 mM HEPES, pH 8.0).

Workflow:

  • Baseline Establishment: Monitor NADH absorbance at 340 nm using the coupled system with standard L-Alanine to ensure enzyme activity.

  • Incubation: Incubate Alr with varying concentrations of 3-Cl-D-Ala (0, 10, 50, 100, 500

    
    M) at 37°C.
    
  • Time-Point Sampling: At defined intervals (0, 2, 5, 10, 20 min), remove an aliquot.

  • Dilution & Assay: Immediately dilute the aliquot 1:50 into the assay mix containing saturating L-Alanine (10 mM). This dilution step minimizes reversible inhibition, leaving only irreversible covalent modification.

  • Data Processing: Plot

    
     vs. Time. The slope gives 
    
    
    
    . Plot
    
    
    vs.
    
    
    to derive
    
    
    and
    
    
    .

Self-Validating Step:

  • Control: Pre-incubate the enzyme with hydroxylamine (a scavenger). If inhibition persists, it confirms the mechanism is active-site directed and not due to free reactive species in solution.

Protocol B: Synthesis of Dehydroalanine-Stapled Peptides

Objective: Use 3-Cl-D-Ala as a precursor to introduce a dehydroalanine (Dha) moiety for covalent peptide stapling.

Workflow:

  • SPPS Incorporation: Incorporate 3-chloro-D-alanine into the peptide sequence using standard Fmoc-solid phase peptide synthesis (SPPS). Note: Avoid strong bases during coupling to prevent premature elimination.

  • Induction of Elimination: Post-synthesis, treat the resin-bound peptide with a base (e.g., DBU or triethylamine) in DMF for 2 hours.

    • Reaction: 3-Cl-D-Ala

      
       Dehydroalanine (Dha) + HCl.
      
  • Cyclization (Stapling): If a Cysteine residue is present in the sequence (at

    
     or 
    
    
    
    ), the thiol will undergo a Michael addition to the Dha double bond, forming a lanthionine-like thioether bridge.
  • Cleavage & Purification: Cleave peptide with TFA/TIS/H2O (95:2.5:2.5). Analyze via LC-MS.

    • Validation: A mass shift of -36 Da (loss of HCl) confirms conversion to Dha. A lack of mass shift relative to the linear precursor confirms the cyclic thioether formation (isomer).

Diagram 2: Experimental Workflow (Inhibition Assay)

Experiment Prep Enzyme Preparation (Alr in HEPES pH 8.0) Incubation Incubation with 3-Cl-D-Ala (Variable Time/Conc) Prep->Incubation Sampling Aliquot Removal (Stop Reaction) Incubation->Sampling t = 0, 2, 5... min Dilution 1:50 Dilution (Remove Reversible Component) Sampling->Dilution Readout Coupled Enzyme Assay (Absorbance @ 340nm) Dilution->Readout + L-Ala Substrate Analysis Data Plotting (k_obs vs [I]) Readout->Analysis

Caption: Step-by-step workflow for determining kinetic inactivation parameters (


).

Troubleshooting & Scientific Integrity

To ensure Trustworthiness and Accuracy , consider these common pitfalls:

  • Racemization Artifacts: Commercial 3-Cl-D-Ala must be >99% enantiomerically pure. Contamination with the L-isomer can lead to off-target inhibition of transaminases, confounding toxicity data.

    • Validation: Verify purity using Chiral HPLC or optical rotation prior to use.

  • The "Partition Ratio" Trap: A low inhibition rate does not always mean poor binding. It might indicate a high partition ratio (many turnover events per inactivation event). Always measure product formation (pyruvate) alongside enzyme loss.

  • pH Sensitivity: The elimination reaction is pH-dependent. Ensure buffers are strictly maintained at pH 7.5–8.0. Below pH 7.0, the amine protonation reduces the nucleophilicity required for the initial Schiff base formation with PLP.

References

  • Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Source: ResearchGate.[5] URL:[Link]

  • Inhibition of Bacterial Growth by

    
    -Chloro-D-Alanine. 
    Source: Proceedings of the National Academy of Sciences (PNAS).
    URL:[Link]
    
  • Glutam

    
    -Chloro-D-Alanine in Mycobacterium tuberculosis. 
    Source: Antimicrobial Agents and Chemotherapy (AAC).
    URL:[Link]
    
  • Mechanism of inactiv

    
    -trifluoroalanine. 
    Source: Biochemistry (PubMed).
    URL:[Link][2]
    
  • Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification. Source: Journal of the American Chemical Society (JACS). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Ala(3-Cl)-OH

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Fmoc-D...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Fmoc-D-Ala(3-Cl)-OH demand a meticulous, informed approach. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and compliant disposal of this halogenated amino acid derivative. Our objective is to ensure that every step taken in your laboratory not only advances your research but also upholds the highest standards of safety and regulatory compliance.

The critical feature of Fmoc-D-Ala(3-Cl)-OH from a waste management perspective is the presence of a chlorine atom on the alanine side chain. This classifies it as a halogenated organic compound . This classification is the single most important factor dictating its disposal pathway, mandating its segregation from non-halogenated waste streams to ensure proper treatment and to prevent the cross-contamination of chemical waste.[1][2][3]

Hazard Profile and Core Safety Principles

While many Fmoc-protected amino acids are not classified as hazardous under GHS/CLP regulations, the chlorinated nature of this specific derivative warrants a cautious approach.[4][5][6] The primary directive is to prevent its release into the environment. Chlorinated organic molecules can be persistent and may form toxic byproducts if improperly disposed of or introduced into water treatment systems not designed to handle them.[7][8]

Safe handling is the prerequisite for safe disposal. Adherence to standard laboratory safety protocols is essential.

Table 1: Key Safety & Handling Data for Fmoc-D-Ala(3-Cl)-OH

ParameterGuidelineRationale & Reference
Waste Classification Halogenated Organic WasteThe presence of a covalent carbon-chlorine bond mandates this classification.[2][9]
Appearance White to off-white solidTypical for Fmoc-protected amino acids.[10]
Primary Hazards Avoid dust inhalation, skin, and eye contact.Though acute toxicity is generally low for this class, good industrial hygiene practice is paramount.[5][11][12]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, lab coat.Standard PPE to prevent accidental exposure during handling and disposal.[11][13]
Storage Keep in a tightly sealed container in a cool, dry, well-ventilated area.Prevents degradation and accidental release.[10][12]

The Cornerstone of Disposal: Waste Stream Segregation

The fundamental principle for disposing of Fmoc-D-Ala(3-Cl)-OH and any materials contaminated with it is strict segregation. Halogenated and non-halogenated organic wastes are treated via different processes; halogenated wastes are typically disposed of via high-temperature incineration at specialized, regulated facilities.[2] Mixing these streams unnecessarily increases the volume of waste requiring this specialized treatment, leading to significantly higher disposal costs and a greater environmental burden.[1][3]

Causality: Never mix waste containing Fmoc-D-Ala(3-Cl)-OH with non-halogenated solvent waste. Even a small amount of a chlorinated compound renders the entire container's contents as halogenated waste.[9]

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different forms of Fmoc-D-Ala(3-Cl)-OH waste.

Protocol 1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid reagent that is no longer needed.

  • Container Selection: Obtain a dedicated, leak-proof waste container with a screw-top lid, compatible with solid chemical waste.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write: "Halogenated Organic Solid Waste " and the full chemical name: "Fmoc-D-Ala(3-Cl)-OH ".[9]

  • Waste Transfer: Carefully transfer the solid Fmoc-D-Ala(3-Cl)-OH into the labeled container. Use a chemical fume hood to minimize potential dust inhalation. Avoid generating dust during the transfer.[4][13]

  • Sealing: Securely close the container. Store it in a designated satellite accumulation area, away from incompatible materials.[3]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.

Protocol 2: Disposal of Contaminated Labware

This includes items like weighing paper, gloves, pipette tips, and wipes that have come into direct contact with the compound.

  • Container Selection: Use a designated solid waste container or a heavy-duty, sealable plastic bag.

  • Labeling: Clearly label the container or bag as "Halogenated Organic Solid Waste " and note that it contains materials contaminated with "Fmoc-D-Ala(3-Cl)-OH".

  • Collection: Place all contaminated disposables directly into this container immediately after use.

  • Sealing and Disposal: Once full, securely seal the container or bag and arrange for pickup via your institution's EH&S department.

Protocol 3: Disposal of Liquid Waste Solutions

This is a critical protocol, as the solvent used determines the waste stream.

  • Identify the Solvent:

    • Case A: Dissolved in a Halogenated Solvent (e.g., Dichloromethane (DCM), Chloroform).

    • Case B: Dissolved in a Non-Halogenated Solvent (e.g., Dimethylformamide (DMF), Methanol).

  • Container Selection & Labeling:

    • For both Case A and Case B, the resulting solution must be disposed of in a container labeled "Halogenated Organic Liquid Waste ".[1][9]

    • Use a compatible, sealed waste container (e.g., a 4-liter poly bottle or a larger carboy) designed for liquid chemical waste.[3]

    • The label must list all chemical constituents with their approximate percentages (e.g., "Dichloromethane: ~95%, Fmoc-D-Ala(3-Cl)-OH: ~5%"). Complete chemical names are required.[9]

  • Waste Transfer: Pour the liquid waste carefully into the designated container using a funnel. Perform this transfer inside a chemical fume hood.

  • Storage and Disposal: Keep the waste container tightly closed when not in use.[3] Store it in secondary containment within a designated satellite accumulation area. Arrange for pickup by EH&S.

Protocol 4: Emergency Spill Cleanup

In the event of an accidental spill of solid Fmoc-D-Ala(3-Cl)-OH.

  • Secure the Area: Alert colleagues and restrict access to the spill area. Ensure adequate ventilation.

  • Don PPE: Wear your standard PPE, including gloves, safety goggles, and a lab coat.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material (like vermiculite or sand) to prevent the powder from becoming airborne.

    • Carefully sweep up the material and place it into a designated, sealable container.[4][11]

  • Labeling and Disposal:

    • Label the container as "Halogenated Organic Solid Waste (Spill Debris) " and list the chemical name.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), and dispose of the wipe in the same container.

    • Arrange for disposal through EH&S.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper segregation and disposal of waste containing Fmoc-D-Ala(3-Cl)-OH.

Caption: Decision workflow for Fmoc-D-Ala(3-Cl)-OH waste disposal.

By internalizing the principles outlined in this guide, you contribute to a culture of safety and responsibility. The defining characteristic of Fmoc-D-Ala(3-Cl)-OH is its halogenated nature, and by consistently segregating it into the correct waste stream, you ensure its proper management from your benchtop to its final disposal.

References

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Anaspec. (2021, February 17). Safety Data Sheet. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wang, Y., et al. (2023). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. Retrieved from [Link]

  • How, Z. T., et al. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. PubMed. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Keypour, H., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Retrieved from [Link]

  • How, Z. T., et al. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. ResearchGate. Retrieved from [Link]

  • Severn Biotech. (n.d.). Fmoc-Ala-OH >99% Safety Data Sheet. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Reyes, F. (2019). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. CSUSB ScholarWorks. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

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